REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:19](Cl)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O>CN(C)C(=O)C.COC(C)(C)C>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:7][CH:6]=1 |f:1.2.3|
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Name
|
|
Quantity
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202 g
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Type
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reactant
|
Smiles
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COC(CC1=CC=C(C=C1)O)=O
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Name
|
|
Quantity
|
233 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
117 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
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Type
|
solvent
|
Smiles
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CN(C(C)=O)C
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Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
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COC(C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
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Details
|
stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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stirred for 16 hours
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Duration
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16 h
|
Type
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TEMPERATURE
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Details
|
The reaction solution was cooled to room temperature
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Type
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EXTRACTION
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Details
|
an organic layer was extracted
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Type
|
WASH
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Details
|
The resulting organic layer was washed three times with a 1 N sodium hydroxide aqueous solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
with water and a saturated sodium chloride solution and then dried over anhydrous magnesium sulphate
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Type
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DISTILLATION
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Details
|
The solvent was distilled off at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC=C(C=C1)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 245 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |